molecular formula C5H7N3O2 B082218 3,5-Dimethyl-4-nitro-1H-pyrazole CAS No. 14531-55-6

3,5-Dimethyl-4-nitro-1H-pyrazole

Cat. No.: B082218
CAS No.: 14531-55-6
M. Wt: 141.13 g/mol
InChI Key: OFQCJVVJRNPSET-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

3,5-Dimethyl-4-nitro-1H-pyrazole has diverse applications in scientific research:

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-4-nitro-1H-pyrazole can be synthesized through the condensation of acetylacetone with hydrazine hydrate, followed by nitration. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include alcohol, water, and amine solvents, with reaction temperatures ranging from 0 to 120°C .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

3,5-dimethyl-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-5(8(9)10)4(2)7-6-3/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQCJVVJRNPSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162980
Record name Pyrazole, 3,5-dimethyl-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14531-55-6
Record name 3,5-Dimethyl-4-nitropyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14531-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 3,5-dimethyl-4-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3,5-dimethyl-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-4-nitro-1H-pyrazole
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Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethylpyrazole (86.5 g, 0.90 mol) in concentrated sulfuric acid (170 ml), conc nitric acid (103 ml, d=1.423) was added with stirring and icecooling. After one hour concentrated sulfuric acid (100 ml) was added slowly with stirring resulting in a temperature rise to 70°-80° C. After stirring overnight at 30°-35° C., the mixture was poured into ice (1.5 l) and neutralized with potassium hydroxide. Extraction with methylene chloride (3×350 ml), drying of the organic phase (Na2SO4) and evaporation gave off-white crystals which were dried in vacuo at 70°. Yield 106.2 g=83.6%, m.p. 125°.
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3,5-dimethyl-4-nitro-1H-pyrazole influence its coordination behavior with metal ions like silver(I)?

A1: this compound acts as a N-monodentate ligand, meaning it coordinates to metal ions through a single nitrogen atom. In the case of silver(I), this results in a linear N-Ag-N geometry []. The presence of the nitro (NO2) and methyl (CH3) substituents on the pyrazole ring also plays a significant role in the overall crystal packing and supramolecular assembly. For instance, in the complex , the NO2 groups participate in Ag…O interactions, contributing to the formation of a layered structure [].

Q2: How does the choice of counterion affect the supramolecular assembly of (η3-allyl)palladium complexes containing this compound?

A2: The counterion plays a crucial role in dictating the intermolecular interactions and thus the overall structure of the complex. For example, in [Pd(η3-C3H5)(Hdmnpz)2]BF4, strong hydrogen bonds form between the pyrazole NH groups and the BF4- anions, resulting in one-dimensional polymeric chains []. These chains are further connected through bifurcated hydrogen bonds and interactions involving the NO2 and CH3 substituents, leading to a three-dimensional network. In contrast, the complex [Pd(η3-C3H5)(Hdmnpz)2]NO3 features cyclic dimers formed via NH…O hydrogen bonds between the NO3- anions and the pyrazole NH groups []. These dimers are further linked through CH…O hydrogen bonds involving the allyl group and the NO3- anion, creating a layered structure. Therefore, the differing hydrogen bonding capabilities and spatial arrangements of BF4- and NO3- lead to distinct supramolecular architectures.

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